4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group at the 4-position of the benzamide ring, a pyridin-4-ylmethyl group attached to the nitrogen atom, and a tetrazol-1-yl group at the 2-position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under conditions that facilitate amide bond formation, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Introduction of the Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be introduced via a nucleophilic substitution reaction, where the amine group of the benzamide reacts with a pyridin-4-ylmethyl halide (e.g., pyridin-4-ylmethyl chloride) in the presence of a base.
Formation of the Tetrazole Ring: The tetrazole ring can be formed by reacting the benzamide derivative with sodium azide and a suitable electrophile, such as triethyl orthoformate, under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-4-ylmethyl group, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the nitro groups (if present) or the tetrazole ring, leading to the formation of amines or reduced tetrazole derivatives.
Substitution: The chloro group on the benzamide ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: N-oxides of the pyridin-4-ylmethyl group.
Reduction: Amines or reduced tetrazole derivatives.
Substitution: Substituted benzamides with various nucleophiles replacing the chloro group.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the tetrazole ring and the pyridin-4-ylmethyl group suggests that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as inflammation or cancer, due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance or durability.
Mechanism of Action
The mechanism of action of 4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors. The pyridin-4-ylmethyl group may enhance binding affinity through π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(pyridin-3-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide: Similar structure but with the pyridin-3-ylmethyl group instead of pyridin-4-ylmethyl.
4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a tetrazole ring.
4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-triazol-1-yl)benzamide: Similar structure but with a triazole ring instead of a tetrazole ring.
Uniqueness
The uniqueness of 4-chloro-N-(pyridin-4-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide lies in its combination of functional groups. The presence of the tetrazole ring provides unique binding properties, while the pyridin-4-ylmethyl group enhances its interaction with biological targets. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H11ClN6O |
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Molecular Weight |
314.73 g/mol |
IUPAC Name |
4-chloro-N-(pyridin-4-ylmethyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C14H11ClN6O/c15-11-1-2-12(13(7-11)21-9-18-19-20-21)14(22)17-8-10-3-5-16-6-4-10/h1-7,9H,8H2,(H,17,22) |
InChI Key |
FETDWEJTQWLQST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NN=N2)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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